
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine, also known as TFM, is a widely used herbicide that has been extensively studied for its effectiveness and safety. This chemical compound is known for its ability to control aquatic weeds and has been used in many water bodies around the world to manage invasive plant species. In
作用机制
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine works by inhibiting the photosynthesis process in aquatic plants. It disrupts the electron transport chain in the chloroplasts of the plant cells, leading to a reduction in the production of ATP and NADPH. This results in the death of the plant cells and ultimately the entire plant.
Biochemical and physiological effects:
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has been shown to have low toxicity to non-target organisms such as fish, amphibians, and invertebrates. However, it can have some negative effects on some species of zooplankton. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can also accumulate in sediments and persist for a long time, which can lead to long-term effects on the aquatic ecosystem.
实验室实验的优点和局限性
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a widely used herbicide, which makes it easy to obtain and use in lab experiments. It is also relatively inexpensive compared to other herbicides. However, 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can have some negative effects on some species of zooplankton, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine. One area of research is the development of new formulations that can enhance its effectiveness and reduce the risk of herbicide resistance. Another area of research is the study of the long-term effects of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine on the aquatic ecosystem, particularly on the accumulation of the chemical in sediments and its effects on non-target organisms. Finally, there is a need for more research on the use of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine in combination with other herbicides to enhance its effectiveness and reduce the risk of negative effects on the ecosystem.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a widely used herbicide that has been extensively studied for its effectiveness and safety. It works by inhibiting the photosynthesis process in aquatic plants, leading to the death of the plant cells and ultimately the entire plant. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has low toxicity to non-target organisms, but it can have some negative effects on some species of zooplankton. There are several future directions for the study of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine, including the development of new formulations, the study of the long-term effects on the aquatic ecosystem, and the use of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine in combination with other herbicides.
合成方法
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is synthesized through a series of chemical reactions that involve the reaction of 3-chlorophenol with 4-methylphenylhydrazine to form 2-(3-chlorophenoxy)-4-methylphenylhydrazine. This intermediate compound is then reacted with cyanuric chloride to form 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine.
科学研究应用
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has been extensively studied for its effectiveness in controlling aquatic weeds. It has been used in many water bodies around the world to manage invasive plant species such as Eurasian watermilfoil, curlyleaf pondweed, and hydrilla. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has also been used in combination with other herbicides to enhance its effectiveness and reduce the risk of herbicide resistance.
属性
IUPAC Name |
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-15-6-10-17(11-7-15)21-25-22(18-12-8-16(2)9-13-18)27-23(26-21)28-20-5-3-4-19(24)14-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXWSYZUZLGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
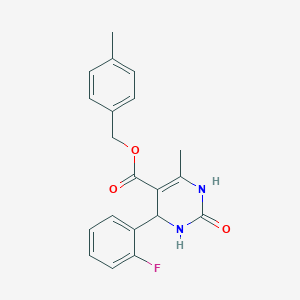
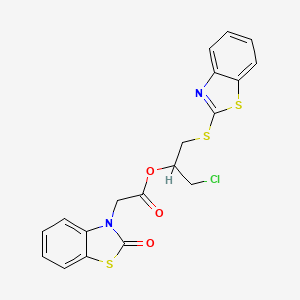

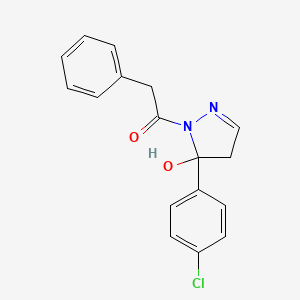
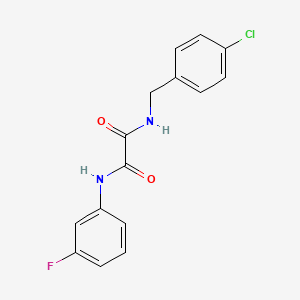
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
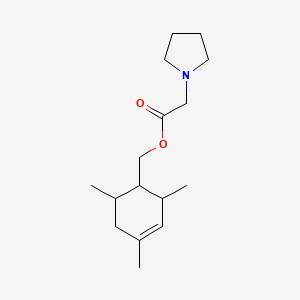
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)